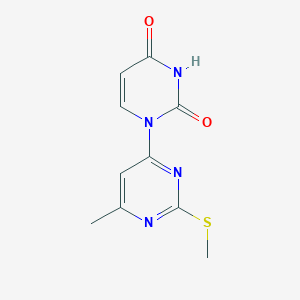![molecular formula C19H19N3O3 B5524188 5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)
5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole, also known as Furosemide, is a diuretic drug that is commonly used to treat conditions such as hypertension, edema, and congestive heart failure. It works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output. Furosemide has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
- The compound has been utilized in the synthesis of various derivatives, including functionalized pyrazole, pyrazolyl-azole, and pyrazolo[3,4‐d]pyridazine derivatives. These derivatives are formed through reactions with keto and ester-hydrazonyl chlorides, leading to the formation of pyrazolylthiadiazole and pyrazolyloxadiazole derivatives (Dawood, Farag, & Abdel‐Aziz, 2006).
Antimicrobial Activities
- Compounds similar to 5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole have shown strong antibacterial activities against Staphylococcus aureus (Hirao, Kato, & Hirota, 1971).
Structural Analysis
- In a study of similar compounds, the structural alignment of different rings to the central unit has been analyzed, providing insights into the compound's molecular configuration (Yaqub, Shafiq, Qureshi, & Najam-ul-Haq, 2009).
Reactivity Studies
- Research has been conducted on the reactivity of nitrile oxides conjugated with a double bond, including furyl derivatives, providing insights into the chemical properties and potential applications of such compounds (Sasaki & Yoshioka, 1967).
Microwave Irradiation Synthesis
- The compound has been synthesized under microwave irradiation, demonstrating a method that offers high yield and a rapid reaction rate, which is significant for efficient chemical synthesis (Zheng, 2004).
Potential Anticancer Properties
- Certain oxadiazole derivatives have been identified as novel apoptosis inducers with potential as anticancer agents, highlighting the possible therapeutic applications of compounds in the same chemical family (Zhang et al., 2005).
Electronic Applications
- Oxadiazole derivatives have been synthesized for use in organic light-emitting diodes (OLEDs), indicating potential electronic applications of compounds within the same chemical class (Shih et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research might focus on optimizing its structure for better efficacy, studying its mechanism of action, or evaluating its safety in preclinical and clinical trials .
Propiedades
IUPAC Name |
1-[2-(furan-2-yl)pyrrolidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-18(22-12-4-8-15(22)16-9-5-13-24-16)11-10-17-20-19(21-25-17)14-6-2-1-3-7-14/h1-3,5-7,9,13,15H,4,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVGNMDJHRZTSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC2=NC(=NO2)C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)
![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)


![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)
![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)


![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)
